Cas no 2092367-99-0 (4,6,7,11-tetraazatricyclo[7.4.0.02,?]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid)
![4,6,7,11-tetraazatricyclo[7.4.0.02,?]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid structure](https://www.kuujia.com/scimg/cas/2092367-99-0x500.png)
4,6,7,11-tetraazatricyclo[7.4.0.02,?]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- Pyrido[4',3':3,4]pyrrolo[2,1-f][1,2,4]triazine-8-carboxylic acid
- 4,6,7,11-tetraazatricyclo[7.4.0.02,?]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid
-
- Inchi: 1S/C10H6N4O2/c15-10(16)9-7-4-14-8(3-11-5-13-14)6(7)1-2-12-9/h1-5H,(H,15,16)
- InChI Key: RZQZZWLRBVUSTN-UHFFFAOYSA-N
- SMILES: OC(C1C2=CN3C(C=NC=N3)=C2C=CN=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 299
- XLogP3: 0.5
- Topological Polar Surface Area: 80.4
4,6,7,11-tetraazatricyclo[7.4.0.02,?]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1554287-250mg |
Pyrido[4',3':3,4]pyrrolo[2,1-f][1,2,4]triazine-8-carboxylic acid |
2092367-99-0 | 98% | 250mg |
¥24578 | 2023-04-08 | |
Chemenu | CM390862-1g |
4,6,7,11-tetraazatricyclo[7.4.0.02,?]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid |
2092367-99-0 | 95%+ | 1g |
$3057 | 2023-03-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18765-1G |
4,6,7,11-tetraazatricyclo[7.4.0.02,?]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid |
2092367-99-0 | 95% | 1g |
¥ 20,486.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18765-250MG |
4,6,7,11-tetraazatricyclo[7.4.0.02,?]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid |
2092367-99-0 | 95% | 250MG |
¥ 8,197.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18765-500.0mg |
4,6,7,11-tetraazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid |
2092367-99-0 | 95% | 500.0mg |
¥13662.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18765-100.0mg |
4,6,7,11-tetraazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid |
2092367-99-0 | 95% | 100.0mg |
¥5121.0000 | 2024-08-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1554287-500mg |
Pyrido[4',3':3,4]pyrrolo[2,1-f][1,2,4]triazine-8-carboxylic acid |
2092367-99-0 | 98% | 500mg |
¥32774 | 2023-04-08 | |
Chemenu | CM390862-250mg |
4,6,7,11-tetraazatricyclo[7.4.0.02,?]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid |
2092367-99-0 | 95%+ | 250mg |
$1834 | 2023-03-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18765-250.0mg |
4,6,7,11-tetraazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid |
2092367-99-0 | 95% | 250.0mg |
¥8197.0000 | 2024-08-03 | |
Chemenu | CM390862-500mg |
4,6,7,11-tetraazatricyclo[7.4.0.02,?]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid |
2092367-99-0 | 95%+ | 500mg |
$2446 | 2023-03-25 |
4,6,7,11-tetraazatricyclo[7.4.0.02,?]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid Related Literature
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
Additional information on 4,6,7,11-tetraazatricyclo[7.4.0.02,?]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid
Research Brief on 4,6,7,11-tetraazatricyclo[7.4.0.02,?]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid (CAS: 2092367-99-0)
Recent advancements in chemical biology and medicinal chemistry have highlighted the potential of heterocyclic compounds in drug discovery. Among these, the compound 4,6,7,11-tetraazatricyclo[7.4.0.02,?]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid (CAS: 2092367-99-0) has emerged as a promising candidate due to its unique structural features and biological activity. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
The compound, characterized by its complex tetraazatricyclic core, has been the subject of several recent studies investigating its role as a modulator of key biological pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as an inhibitor of protein-protein interactions (PPIs) involved in inflammatory responses. The researchers utilized a combination of X-ray crystallography and molecular dynamics simulations to elucidate the binding mode of the compound to its target, revealing high affinity and specificity.
Further investigations into the pharmacological properties of 4,6,7,11-tetraazatricyclo[7.4.0.02,?]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid have explored its potential in oncology. Preclinical models have shown that the compound exhibits significant activity against certain cancer cell lines, particularly those with dysregulated kinase signaling. The mechanism appears to involve the disruption of critical protein kinases, leading to apoptosis and reduced tumor growth. These findings were corroborated by a recent study in Cancer Research, which highlighted the compound's ability to overcome resistance to conventional therapies.
From a synthetic chemistry perspective, advancements have been made in the scalable production of 4,6,7,11-tetraazatricyclo[7.4.0.02,?]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid. A 2024 publication in Organic Process Research & Development detailed an optimized route that improves yield and reduces the use of hazardous reagents. This development is critical for enabling further preclinical and clinical studies, as it addresses previous challenges in large-scale synthesis.
In conclusion, 4,6,7,11-tetraazatricyclo[7.4.0.02,?]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid represents a versatile scaffold with significant potential in drug development. Its ability to modulate diverse biological targets, coupled with recent improvements in synthetic accessibility, positions it as a valuable tool for future therapeutic innovation. Ongoing research is expected to further elucidate its applications, particularly in areas such as inflammation, oncology, and infectious diseases.
2092367-99-0 (4,6,7,11-tetraazatricyclo[7.4.0.02,?]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid) Related Products
- 1803852-96-1(4,5-Dimethyl-2-(fluoromethyl)anisole)
- 937621-11-9(3-{[4-(trifluoromethoxy)phenyl]methyl}azetidine)
- 2229257-05-8(O-{1-(3,4-dihydro-2H-pyran-5-yl)cyclopropylmethyl}hydroxylamine)
- 1291834-04-2(4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine)
- 1469027-72-2(Butane, 1-chloro-4-(2-methoxyethoxy)-2,2-dimethyl-)
- 174514-08-0(5-4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl-2-chloro-4-fluorobenzoic Acid)
- 1361653-63-5(3'-(Chloromethyl)-2,3,6-trichloro-5'-(trifluoromethyl)biphenyl)
- 70200-93-0(2,7-Dichlorobenzo[d]thiazol-4-amine)
- 1881463-67-7(3-(4-Benzylpiperazin-1-yl)-2,2-difluoropropan-1-amine)
- 1822563-75-6(Methyl 2-amino-2-(3-chloropyridin-4-yl)acetate)
